molecular formula C8H4F3NO B3031822 3-Hydroxy-4-(trifluoromethyl)benzonitrile CAS No. 731002-50-9

3-Hydroxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B3031822
CAS No.: 731002-50-9
M. Wt: 187.12
InChI Key: PDMCDRCXQZBLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

3-Hydroxy-4-(trifluoromethyl)benzonitrile, with the chemical formula C8H4F3NOC_8H_4F_3NO and CAS number 731002-50-9, is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its structural characteristics, particularly the trifluoromethyl group which enhances lipophilicity and influences interactions with biological targets. This compound has been studied for its effects on various biochemical pathways, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, thereby affecting cellular function and metabolism.
  • Gene Expression Modulation : The compound can influence the expression of genes associated with cell growth and apoptosis, indicating potential applications in cancer research.
  • Cellular Signaling Alteration : By modulating cell signaling pathways, it may impact processes such as apoptosis and proliferation.

Case Studies

  • Anticancer Activity : In a study examining the effects of various benzonitrile derivatives, this compound exhibited significant cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was linked to the generation of reactive oxygen species (ROS), which are known to play a crucial role in cancer cell death .
  • Antimicrobial Properties : Research has indicated that compounds similar to this compound possess antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its therapeutic potential. Studies have shown:

  • Absorption : The compound is readily absorbed due to its lipophilic nature.
  • Distribution : It exhibits a favorable distribution profile across tissues, which is critical for its efficacy.
  • Metabolism : Metabolic studies reveal that it undergoes phase I and phase II metabolic processes, leading to various metabolites with distinct biological activities.
  • Excretion : The primary route of excretion is renal, which is important for assessing toxicity and dosing regimens.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis via ROS generation
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes
Gene ExpressionModulates expression related to cell growth

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in oncology. The modulation of apoptotic pathways suggests that it could enhance the efficacy of existing treatments or serve as a standalone therapy .
  • Drug Development : The compound's unique chemical structure allows for modifications that may improve its efficacy and reduce side effects. Ongoing research is focused on synthesizing analogs with enhanced biological activity .
  • Toxicological Studies : Understanding the toxicological profile is crucial for clinical applications. Preliminary studies indicate acceptable safety margins at therapeutic doses, but further investigation is required to fully assess long-term effects .

Properties

IUPAC Name

3-hydroxy-4-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMCDRCXQZBLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272547
Record name 3-Hydroxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731002-50-9
Record name 3-Hydroxy-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731002-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-(trifluoromethyl)benzonitrile
Reactant of Route 3
3-Hydroxy-4-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-4-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-4-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.